Fmoc-Val-Pro-OH Fmoc-Val-Pro-OH
Brand Name: Vulcanchem
CAS No.: 109425-49-2
VCID: VC0557240
InChI: InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H28N2O5
Molecular Weight: 436.51

Fmoc-Val-Pro-OH

CAS No.: 109425-49-2

Cat. No.: VC0557240

Molecular Formula: C25H28N2O5

Molecular Weight: 436.51

* For research use only. Not for human or veterinary use.

Fmoc-Val-Pro-OH - 109425-49-2

Specification

CAS No. 109425-49-2
Molecular Formula C25H28N2O5
Molecular Weight 436.51
IUPAC Name (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1
SMILES CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Structure

Fmoc-Val-Pro-OH possesses a complex molecular structure combining three key components: the Fmoc protecting group, the valine residue, and the proline residue. The structure can be described as follows:

  • The Fmoc group (9-fluorenylmethoxycarbonyl) - A bulky aromatic protecting group attached to the amino terminus of valine

  • The valine residue - Featuring its characteristic isopropyl side chain

  • The proline residue - A unique cyclic amino acid with a pyrrolidine ring structure

  • The free carboxylic acid group - Located at the C-terminus of the proline residue

The connection between these components creates a dipeptide where the carboxyl group of valine forms an amide bond with the nitrogen of proline's pyrrolidine ring, while maintaining the free carboxylic acid of proline .

Physical and Chemical Properties

Fmoc-Val-Pro-OH exhibits specific physical and chemical properties that influence its application in peptide synthesis. The compound has a molecular formula of C25H28N2O5 and a molecular weight of 436.5 g/mol . Unlike its individual amino acid components, this dipeptide has distinct characteristics that result from the combination of its constituent parts.

PropertyValue
Molecular FormulaC25H28N2O5
Molecular Weight436.5 g/mol
CAS Number109425-49-2
Physical AppearanceWhite solid
SolubilitySoluble in DMF, NMP, and other polar organic solvents
StereochemistryContains L-configuration amino acids (S,S)

The Fmoc protecting group is base-labile but stable in acidic conditions, making it compatible with orthogonal protection strategies commonly employed in peptide synthesis . This property allows selective deprotection of the Fmoc group while maintaining other acid-labile protecting groups intact.

Nomenclature and Identifiers

Fmoc-Val-Pro-OH is known by various systematic names and identifiers in chemical databases and literature:

Identifier TypeValue
IUPAC Name(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Common NameFmoc-Val-Pro-OH
CAS Registry Number109425-49-2
PubChem CID54198008
Alternative NamesFmoc-L-Val-L-Pro-OH, N-Fmoc-L-valyl-L-proline
Registry Number (MDL)MFCD00237675

These identifiers facilitate accurate identification and retrieval of information about this compound in various chemical databases and literature resources .

Synthesis of Fmoc-Val-Pro-OH

The synthesis of Fmoc-Val-Pro-OH typically involves the coupling of two protected amino acids: Fmoc-Val-OH and H-Pro-OH. This process requires precise control of reaction conditions to ensure the formation of the correct stereoisomer and to prevent racemization.

General Synthetic Approach

The synthesis commonly follows these key steps:

  • Preparation of Fmoc-Val-OH: This involves the protection of L-valine with the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base, typically in a dioxane/water mixture .

  • Peptide Coupling: The carboxylic acid group of Fmoc-Val-OH is activated and coupled with the free amino group of proline, forming the amide bond characteristic of peptides. This coupling reaction generally employs coupling reagents such as HBTU, as seen in similar peptide synthesis protocols .

  • Purification: The final product is typically purified through techniques such as recrystallization or column chromatography to ensure high purity for subsequent use in peptide synthesis.

Synthesis of Individual Components

The synthesis of Fmoc-Pro-OH, which represents a component of the synthetic pathway, has been documented as follows:

"To a solution of (S)-pyrrolidine-2-carboxylic acid (1 g, 8.7 mmol) in 1,4-dioxane (4 mL) and H2O (15 mL) was added K2CO3 (3.24 g, 23 mmol) followed by (9H-fluoren-9-yl)methyl chloroformate (2.3 g, 8.3 mmol) at 0°C. The mixture was stirred at room temperature overnight and treated with H2O (10 mL). The resulting mixture was extracted with Et2O (2 x 20 mL). The aqueous phase was acidified with aqueous HCl (1 M) to pH=2-3, and extracted with DCM (3 x 50 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated to give the desired product as a white solid (2.8 g, 95% yield)."

Similar methodology can be applied for the synthesis of Fmoc-Val-OH, followed by peptide coupling to produce Fmoc-Val-Pro-OH.

Applications in Peptide Chemistry

Solid Phase Peptide Synthesis

Fmoc-Val-Pro-OH finds its primary application in solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy. In SPPS, protected amino acids are sequentially added to a growing peptide chain attached to a solid support resin.

The process typically involves:

  • Attachment to resin: The C-terminal amino acid is anchored to a solid support resin.

  • Deprotection: The Fmoc protecting group is removed using a base (typically piperidine in DMF).

  • Coupling: The next Fmoc-protected amino acid is coupled to the free amino group.

  • Repetition: Steps 2-3 are repeated until the desired sequence is obtained.

  • Cleavage: The completed peptide is cleaved from the resin and fully deprotected.

Research Applications

Fmoc-Val-Pro-OH is utilized in several research contexts:

  • Peptidomimetics Development: The Val-Pro motif is found in various bioactive peptides and proteins. Using Fmoc-Val-Pro-OH allows researchers to incorporate this specific sequence into synthetic peptides with precise control of stereochemistry.

  • Pharmaceutical Research: The compound serves as a building block for developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders .

  • Bioconjugation: Similar to related dipeptide derivatives, Fmoc-Val-Pro-OH can be used in bioconjugation processes, linking peptides to other biomolecules, which is essential for creating targeted therapies and diagnostic tools .

  • Protein Engineering: The compound aids in the design of modified proteins with improved stability and activity, making it valuable for researchers working on enzyme engineering and synthetic biology .

Related Compounds

Several related compounds share structural or functional similarities with Fmoc-Val-Pro-OH:

Fmoc-Val-OH

Fmoc-Val-OH is a protected valine derivative extensively used in peptide synthesis. It has the molecular formula C20H21NO4 and a molecular weight of 339.385 g/mol. Its properties include:

  • Melting point: 143-147°C

  • Appearance: White solid

  • Solubility: Easily dissolved in DMF or NMP

This compound serves as a precursor in the synthesis of Fmoc-Val-Pro-OH and is directly used in SPPS for incorporating valine residues into peptide chains .

Fmoc-Pro-OH

Fmoc-Pro-OH (molecular formula C20H19NO4, molecular weight 337.37) is another related compound that serves as a protected proline derivative for peptide synthesis. This compound is typically synthesized with a yield of approximately 95% using the procedure described earlier .

Fmoc-Val-Thr[Psi(Me,Me)Pro]-OH

This structurally related compound incorporates a modified proline derivative. It finds applications similar to Fmoc-Val-Pro-OH but offers unique structural properties due to the modified proline residue. The compound is used in peptide synthesis, drug development, bioconjugation, and protein engineering research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator